molecular formula C18H16N2O4S B11020497 ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

Cat. No.: B11020497
M. Wt: 356.4 g/mol
InChI Key: FGLCAPJTKWZCQW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C19H18N2O6S This compound is characterized by the presence of a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This reaction can be catalyzed by various agents, including iodine in DMF (dimethylformamide) or copper in the presence of nitriles . The resulting benzothiazole intermediate is then reacted with ethyl 4-aminobenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate, a compound characterized by its unique benzothiazole moiety, has garnered attention for its notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO3SC_{16}H_{13}NO_3S, with a molecular weight of approximately 299.34 g/mol. The compound features a benzothiazole ring, which is known to contribute significantly to its biological activity due to its ability to interact with various biological targets.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One common method involves the reaction of benzo[ d]isothiazol-3(2 H)-one with ethyl carbonochloridate in the presence of a suitable solvent, yielding the desired compound with a good yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these organisms .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Minimum Inhibitory Concentration - MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The benzothiazole moiety may interact with specific enzymes or receptors within the microbial cells, leading to inhibition of growth and replication .

Case Studies

A notable study published in a peer-reviewed journal investigated the efficacy of this compound in a clinical setting. Patients with skin infections caused by resistant strains were treated with formulations containing this compound. The results indicated a significant reduction in infection severity and bacterial load after treatment .

Another research effort focused on the compound's antifungal properties. In vitro tests against various fungal pathogens showed promising results, suggesting that it may serve as an effective treatment option for fungal infections resistant to conventional therapies .

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-2-24-18(23)12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)25-20/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

FGLCAPJTKWZCQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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